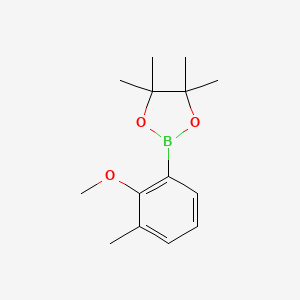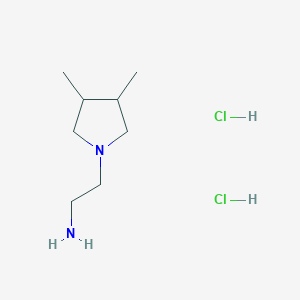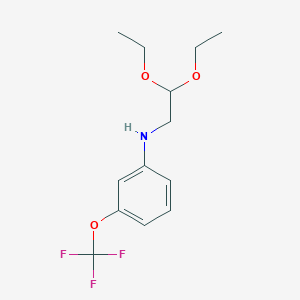
N-(2,2-diethoxyethyl)-3-(trifluoromethoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2-diethoxyethyl)-3-(trifluoromethoxy)aniline is an organic compound that features both an aniline group and a trifluoromethoxy group. The presence of these functional groups makes it a compound of interest in various fields of chemistry and industry. The trifluoromethoxy group, in particular, is known for its electron-withdrawing properties, which can significantly influence the reactivity and properties of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-diethoxyethyl)-3-(trifluoromethoxy)aniline typically involves the reaction of 3-(trifluoromethoxy)aniline with 2,2-diethoxyethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions can help in scaling up the production while maintaining the purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,2-diethoxyethyl)-3-(trifluoromethoxy)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents such as halogens, nitro compounds, and sulfonic acids can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
N-(2,2-diethoxyethyl)-3-(trifluoromethoxy)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(2,2-diethoxyethyl)-3-(trifluoromethoxy)aniline involves its interaction with various molecular targets. The trifluoromethoxy group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating its biological activity. The aniline group can participate in hydrogen bonding and other interactions that are crucial for the compound’s function.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,2-diethoxyethyl)aniline: Lacks the trifluoromethoxy group, resulting in different reactivity and properties.
3-(trifluoromethoxy)aniline: Lacks the diethoxyethyl group, affecting its solubility and chemical behavior.
N-(2,2-dimethoxyethyl)-3-(trifluoromethoxy)aniline: Similar structure but with methoxy groups instead of ethoxy groups, leading to variations in reactivity and stability.
Uniqueness
N-(2,2-diethoxyethyl)-3-(trifluoromethoxy)aniline is unique due to the combination of the trifluoromethoxy group and the diethoxyethyl group. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H18F3NO3 |
|---|---|
Poids moléculaire |
293.28 g/mol |
Nom IUPAC |
N-(2,2-diethoxyethyl)-3-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C13H18F3NO3/c1-3-18-12(19-4-2)9-17-10-6-5-7-11(8-10)20-13(14,15)16/h5-8,12,17H,3-4,9H2,1-2H3 |
Clé InChI |
CEVYVEWLPHWDSB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CNC1=CC(=CC=C1)OC(F)(F)F)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


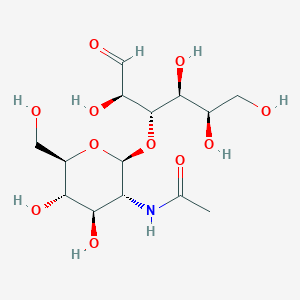

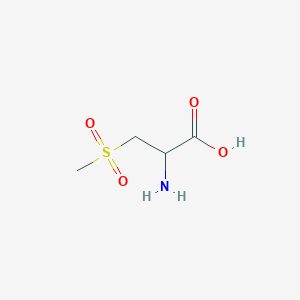
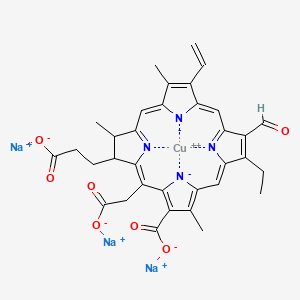
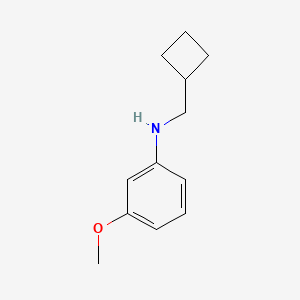


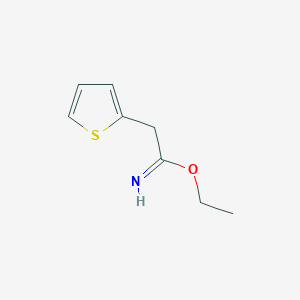
![Methyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate](/img/structure/B12434308.png)
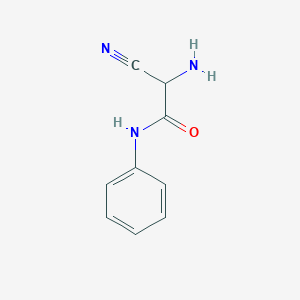
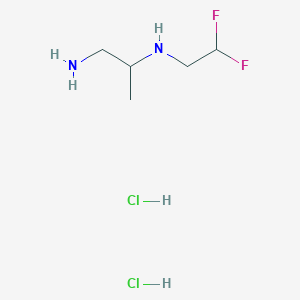
![tert-butyl 4-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]piperidine-1-carboxylate](/img/structure/B12434329.png)
